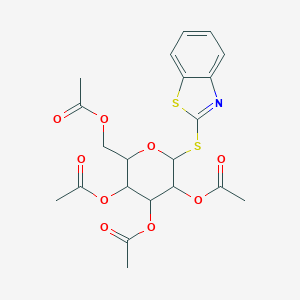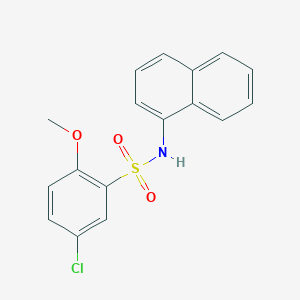
1,3-benzothiazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzothiazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, commonly known as BTTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thio-glycoside derivative of benzothiazole, and it has been synthesized using various methods. In
科学的研究の応用
BTTH has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTTH has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, BTTH has been used as a probe to study the mechanism of action of various enzymes, such as glycosidases and hydrolases. In materials science, BTTH has been used as a building block to synthesize various functional materials, such as fluorescent dyes and sensors.
作用機序
The mechanism of action of BTTH is not fully understood, but it is believed to involve the inhibition of various enzymes, such as glycosidases and hydrolases. BTTH has been reported to bind to the active site of these enzymes, thereby preventing their catalytic activity. This inhibition of enzyme activity may lead to the disruption of various cellular processes, such as glycosylation and protein degradation.
Biochemical and Physiological Effects:
BTTH has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that BTTH can inhibit the growth of various cancer cell lines, such as HeLa and MCF-7. BTTH has also been reported to exhibit antiviral activity against various viruses, such as HIV-1 and HSV-1. In addition, BTTH has been shown to inhibit the activity of various enzymes, such as β-glucosidase and β-galactosidase, which are involved in the degradation of carbohydrates.
実験室実験の利点と制限
One of the advantages of using BTTH in lab experiments is its high purity and stability. BTTH can be synthesized in good yields and high purity, which makes it ideal for use in various experiments. Another advantage is its versatility, as it can be used in various fields, such as medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using BTTH in lab experiments is its high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on BTTH. One direction is to study its potential applications in drug discovery, particularly in the development of new anticancer and antiviral agents. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and proteins. Additionally, research could focus on the development of new synthetic methods for BTTH, which could lead to more efficient and cost-effective synthesis of this compound. Finally, research could explore the use of BTTH in the development of new functional materials, such as fluorescent dyes and sensors.
Conclusion:
In conclusion, 1,3-benzothiazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside (BTTH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTH can be synthesized using various methods, and it has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. BTTH has been reported to exhibit various biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. Finally, there are several future directions for research on BTTH, which could lead to the development of new drugs and materials.
合成法
BTTH can be synthesized using various methods, including the reaction of 2-aminothiophenol with 2,3,4,6-tetra-O-acetyl-1-chlorohexopyranose in the presence of a base, such as triethylamine. Another method involves the reaction of 2-aminothiophenol with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose in the presence of a catalyst, such as silver carbonate. These methods have been reported to yield BTTH in good yields and high purity.
特性
分子式 |
C21H23NO9S2 |
|---|---|
分子量 |
497.5 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-(1,3-benzothiazol-2-ylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H23NO9S2/c1-10(23)27-9-15-17(28-11(2)24)18(29-12(3)25)19(30-13(4)26)20(31-15)33-21-22-14-7-5-6-8-16(14)32-21/h5-8,15,17-20H,9H2,1-4H3 |
InChIキー |
RBALNWWQAAOZFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3S2)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3S2)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)









![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)